

Cost-Effectiveness of Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Research Framework

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Compound of Interest

Compound Name: *Enstilar*

Cat. No.: *B1243062*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-effectiveness analysis of **Enstilar®** (calcipotriene and betamethasone dipropionate 0.005%/0.064% foam) within a research framework. It is designed to offer an objective comparison with alternative topical treatments for plaque psoriasis, supported by experimental data and detailed methodologies.

Executive Summary

Psoriasis is a chronic, immune-mediated inflammatory disease with a significant impact on patient quality of life and healthcare budgets. Topical therapies are the cornerstone of treatment for mild-to-moderate psoriasis. **Enstilar®**, a fixed-dose combination of a vitamin D analogue (calcipotriene) and a potent corticosteroid (betamethasone dipropionate) in a foam vehicle, has demonstrated greater efficacy compared to its individual components and other formulations like gels and ointments.^{[1][2]} Economic analyses suggest that the higher acquisition cost of the foam formulation may be offset by its increased efficacy, leading to fewer consultations and a reduced need for more expensive second-line therapies like phototherapy or systemic agents.^{[3][4][5]} However, a lack of direct head-to-head cost-effectiveness trials against a broader range of topical comparators necessitates further research.

Comparative Efficacy and Safety

Clinical trial data provides the foundation for any cost-effectiveness model. The following tables summarize key efficacy and safety data for **Enstilar®** from pivotal clinical trials.

Table 1: Efficacy of **Enstilar®** Foam in Plaque Psoriasis

Trial	Comparator(s)	Primary Endpoint	Enstilar® Result	Comparator Result(s)
PSO-FAST	Vehicle Foam	Proportion of patients with Physician's Global Assessment (PGA) of 'clear' or 'almost clear' at Week 4.	53.3%	4.8%
Trial 1 (Phase 2)	Betamethasone Dipropionate (BD) Foam, Calcipotriene (Cal) Foam	Proportion of patients with PGA of 'clear' or 'almost clear' at Week 4.	45%	BD Foam: 30.7%, Cal Foam: 14.9%
PSO-ABLE	Calcipotriene/Betamethasone Dipropionate Gel	Proportion of patients with PGA of 'clear' or 'almost clear' at Week 4 (Enstilar®) vs. Week 8 (Gel).	38% (at Week 4)	22% (at Week 8)
PSO-LONG	Vehicle Foam (maintenance phase)	Median time to first relapse.	56 days	30 days

Table 2: Safety Profile of **Enstilar®** Foam (Common Adverse Events)

Trial	Adverse Events (AEs) in Enstilar® Group
PSO-FAST	Adverse drug reactions were reported in 3.1% of patients.
PSO-ABLE	Adverse drug reactions were reported in 7.6% of patients.
PSO-LONG	The rate of AEs was comparable to the vehicle foam group.

Note: For detailed safety information, including less common side effects, refer to the full prescribing information.

Cost-Effectiveness Analysis

The cost-effectiveness of a treatment is typically evaluated by comparing its costs to its health outcomes, often measured in Quality-Adjusted Life Years (QALYs) or as cost per successful treatment outcome.

Table 3: Summary of Cost-Effectiveness Analyses of Calcipotriene/Betamethasone Dipropionate Formulations

Study	Comparison	Perspective	Key Findings
Foley et al. (Australia)	Cal/BD Foam vs. Cal/BD Gel	Australian Healthcare System	Cal/BD foam resulted in a cost of \$13,609 per QALY gained at 4 weeks compared to the gel. When comparing 4 weeks of foam to 8 weeks of gel, the foam was dominant (less expensive and more effective).[1]
Duveltorp et al. (Sweden)	Cal/BD Foam vs. Cal/BD Ointment	Swedish Healthcare Payer	Cal/BD foam was the dominant strategy, being more effective and less costly than the ointment due to reduced healthcare resource utilization.[3][4][5]
Lanati et al. (Italy)	Enstilar® vs. Dovobet® Gel	Italian National Health Service	Enstilar® was found to be the dominant strategy compared to the gel formulation.[6]
A. Cameron et al. (Scotland)	Cal/BD two-compound formulation vs. other commonly used topicals (model-based)	National Health Service (NHS) in Scotland	The two-compound formulation was estimated to generate annual savings ranging from £96 to £276 per patient compared to other topical treatments.[7]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal and replication of research findings.

PSO-FAST Clinical Trial Protocol

- Objective: To compare the efficacy and safety of calcipotriene/betamethasone dipropionate foam with a vehicle foam in patients with psoriasis.
- Design: A Phase III, multicenter, randomized, double-blind, vehicle-controlled study.
- Participants: Patients with psoriasis of at least mild severity according to the Physician's Global Assessment (PGA).
- Intervention: Patients were randomized (3:1) to receive either calcipotriene/betamethasone dipropionate foam or vehicle foam, applied once daily for 4 weeks.
- Primary Outcome: The proportion of patients achieving a PGA score of 'clear' or 'almost clear' at week 4.
- Secondary Outcomes: Change in modified Psoriasis Area and Severity Index (mPASI) and patient-reported itch.
- Safety Assessments: Monitoring of adverse events and calcium homeostasis.

PSO-ABLE Clinical Trial Protocol

- Objective: To compare the efficacy and safety of calcipotriene/betamethasone dipropionate foam with the corresponding gel formulation.
- Design: A Phase III, multicenter, randomized, investigator-blinded, parallel-group study.
- Participants: Adult patients (≥ 18 years) with mild-to-severe psoriasis vulgaris.
- Intervention: Patients were randomized to receive once-daily treatment with either calcipotriene/betamethasone dipropionate foam or gel for up to 12 weeks.
- Primary Outcome: The proportion of patients achieving a PGA of 'clear' or 'almost clear' with at least a 2-grade improvement at week 4 for the foam and week 8 for the gel.

- Secondary Outcomes: Proportion of patients achieving at least a 75% reduction in mPASI (mPASI75), and time to treatment success.

PSO-LONG Clinical Trial Protocol

- Objective: To evaluate the long-term safety and efficacy of twice-weekly calcipotriene/betamethasone dipropionate foam as a proactive maintenance therapy.
- Design: A 12-month, international, multicenter, randomized, vehicle-controlled, double-blind, two-arm, parallel-group trial.
- Phases:
 - Open-label phase (4 weeks): All patients received once-daily calcipotriene/betamethasone dipropionate foam.
 - Maintenance phase (up to 52 weeks): Responders from the open-label phase were randomized to receive either calcipotriene/betamethasone dipropionate foam or vehicle foam twice weekly.
- Primary Outcome: Time to first relapse during the maintenance phase.
- Rescue Medication: In case of relapse, patients in either group received rescue therapy with once-daily calcipotriene/betamethasone dipropionate foam for 4 weeks.

Signaling Pathways and Mechanism of Action

The therapeutic effects of **Enstilar®** are derived from the complementary actions of its two active ingredients on the key signaling pathways implicated in psoriasis.

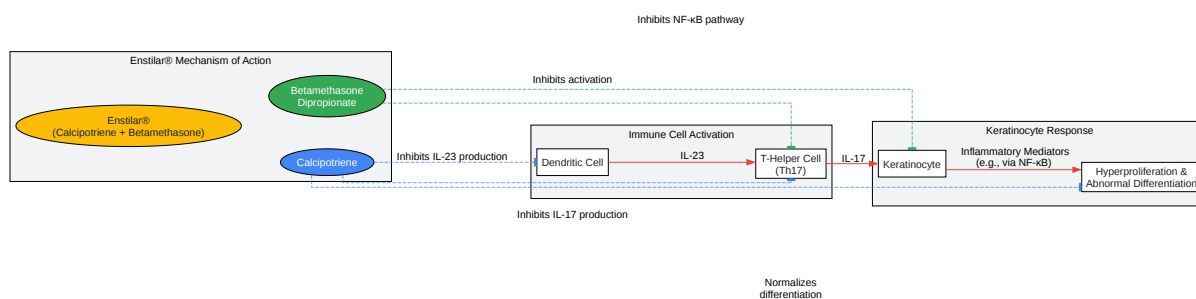
Mechanism of Action of Calcipotriene and Betamethasone Dipropionate

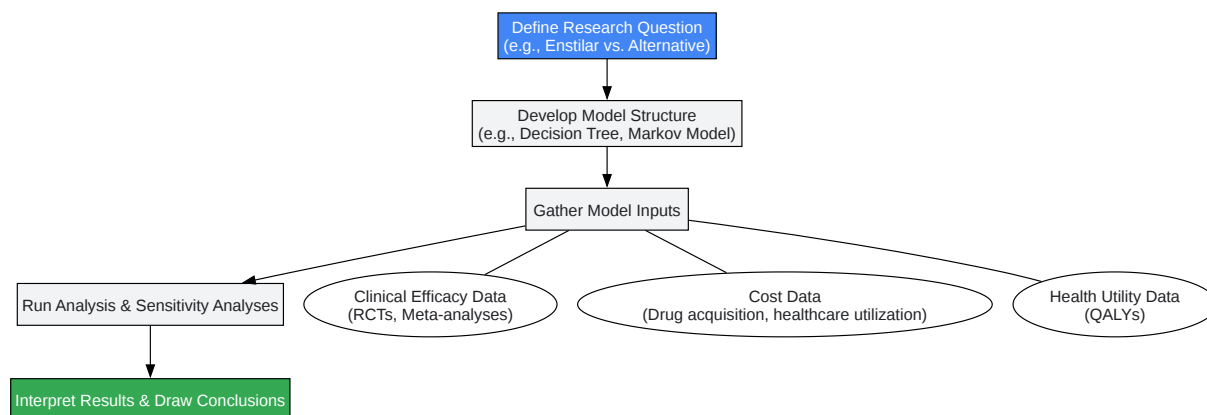
- Calcipotriene (Vitamin D3 Analogue): Binds to the vitamin D receptor (VDR), which leads to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation.[8] It also exerts immunomodulatory effects by inhibiting the IL-23/Th17 axis, a key driver of

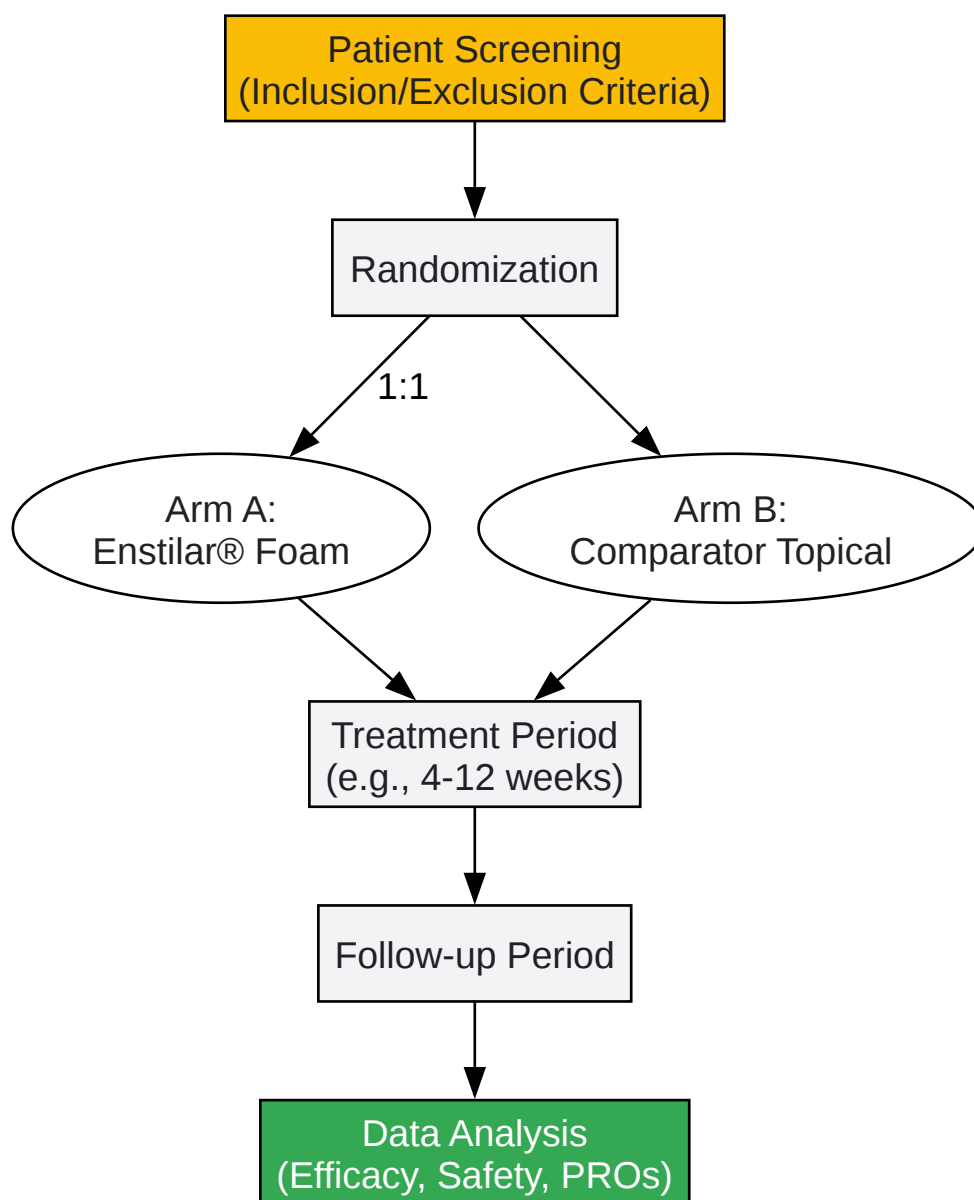
psoriatic inflammation.[9][10][11][12][13] Specifically, calcipotriene can suppress the expression of IL-23 and IL-17.[9][10][11][12][13]

- Betamethasone Dipropionate (Potent Corticosteroid): Acts as a potent anti-inflammatory and immunosuppressive agent. It binds to glucocorticoid receptors, which in turn suppress the activity of transcription factors like nuclear factor-kappa B (NF-κB).[14] This inhibition reduces the production of pro-inflammatory cytokines and mediators.[14]

The combination of these two agents in **Enstilar®** provides a dual approach to managing psoriasis by targeting both keratinocyte dysregulation and the underlying inflammatory cascade.







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References

- 1. A cost-effectiveness analysis of calcipotriol plus betamethasone dipropionate aerosol foam versus gel for the topical treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. A Cost-utility Analysis of Calcipotriol/Betamethasone Dipropionate Aerosol Foam versus Ointment for the Topical Treatment of Psoriasis Vulgaris in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cost-utility Analysis of Calcipotriol/Betamethasone Dipropionate Aerosol Foam versus Ointment for the Topical Treatment of Psoriasis Vulgaris in Sweden | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cost-effectiveness of the two-compound formulation calcipotriol and betamethasone dipropionate compared with commonly used topical treatments in the management of moderately severe plaque psoriasis in Scotland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids | MDPI [mdpi.com]
- 9. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
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